molecular formula C18H26O3 B180659 4-Octanoylphenethyl acetate CAS No. 162358-03-4

4-Octanoylphenethyl acetate

Cat. No.: B180659
CAS No.: 162358-03-4
M. Wt: 290.4 g/mol
InChI Key: YRGCTTARENKHBN-UHFFFAOYSA-N
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Description

4-Octanoylphenethyl acetate is an organic compound with the molecular formula C18H26O3 It is a derivative of phenethyl acetate, where the phenethyl group is substituted with an octanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Octanoylphenethyl acetate typically involves the esterification of phenethyl alcohol with octanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Phenethyl alcohol+Octanoyl chloride4-Octanoylphenethyl acetate+HCl\text{Phenethyl alcohol} + \text{Octanoyl chloride} \rightarrow \text{this compound} + \text{HCl} Phenethyl alcohol+Octanoyl chloride→4-Octanoylphenethyl acetate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as Lewis acids can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Octanoylphenethyl acetate can undergo various chemical reactions, including:

    Oxidation: The acetate group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group in the octanoyl moiety can be reduced to form alcohols.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenethyl derivatives.

Scientific Research Applications

4-Octanoylphenethyl acetate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Comparison with Similar Compounds

Similar Compounds

    Phenethyl acetate: Lacks the octanoyl group, making it less lipophilic.

    Octanoyl chloride: Used as a reagent in the synthesis of 4-Octanoylphenethyl acetate.

    Phenethyl alcohol: The parent alcohol used in the synthesis of this compound.

Uniqueness

This compound is unique due to the presence of both the phenethyl and octanoyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-(4-octanoylphenyl)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O3/c1-3-4-5-6-7-8-18(20)17-11-9-16(10-12-17)13-14-21-15(2)19/h9-12H,3-8,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGCTTARENKHBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C1=CC=C(C=C1)CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617189
Record name 2-(4-Octanoylphenyl)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162358-03-4
Record name 2-(4-Octanoylphenyl)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Aluminum chloride (111.8 g) was added to dichloroethane (500 ml) in a stream of nitrogen and the mixture was stirred at room temperature. Then, phenethyl acetate (91.8 g) and decanoyl chloride (100 g) were dropwise added thereto under ice-cooling and the mixture was stirred at room temperature overnight. The reaction mixture was poured into ice water and extracted with diethyl ether. The ether layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was distilled away and the residue was purified by silica gel column chromatography (eluent; ethyl acetate:hexane=1:20) to give 61.3 g of the subject compound (yield 38%) as an oily substance.
Quantity
111.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
91.8 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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